molecular formula C12H17NO2 B13580322 Ethyl 2-amino-2-(3,5-dimethylphenyl)acetate

Ethyl 2-amino-2-(3,5-dimethylphenyl)acetate

Cat. No.: B13580322
M. Wt: 207.27 g/mol
InChI Key: AFBJYQFNZQHEIM-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(3,5-dimethylphenyl)acetate (CAS 500773-21-7) is a high-purity organic compound supplied with a guaranteed purity of 98% . It is presented as a chiral phenylglycine derivative with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This ester is characterized by the presence of both an amino group and an ester group on the same carbon atom of the 3,5-dimethylphenyl ring system, making it a versatile scaffold for chemical synthesis . The canonical SMILES representation for its structure is CCOC(=O)C(N)C1=CC(C)=CC(C)=C1 . As a building block, its primary research value lies in its application in medicinal chemistry and drug discovery, particularly for the synthesis of novel compounds and complex molecules. It is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with care, as it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment should be worn, and it should only be used in a well-ventilated area .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 2-amino-2-(3,5-dimethylphenyl)acetate

InChI

InChI=1S/C12H17NO2/c1-4-15-12(14)11(13)10-6-8(2)5-9(3)7-10/h5-7,11H,4,13H2,1-3H3

InChI Key

AFBJYQFNZQHEIM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=CC(=C1)C)C)N

Origin of Product

United States

Preparation Methods

Reaction of 3,5-Dimethylbenzaldehyde with Glycine Derivatives

Methodology:

  • Starting Materials:

    • 3,5-Dimethylbenzaldehyde
    • Glycine methyl ester hydrochloride or other amino acid derivatives
    • Base catalyst (e.g., sodium carbonate or sodium hydroxide)
    • Solvent: ethanol, methanol, or aqueous ethanol
  • Procedure:

    • Dissolve glycine methyl ester hydrochloride in ethanol to form a clear solution.
    • Add 3,5-dimethylbenzaldehyde to the solution under stirring.
    • Introduce sodium carbonate as a base to facilitate the condensation reaction.
    • Maintain the mixture at reflux temperature (~78°C) for 4–8 hours, depending on scale.
    • Monitor the reaction progress via TLC or HPLC.
    • Upon completion, cool the mixture and filter to remove inorganic salts.
    • Purify the crude product through recrystallization from ethanol or ethyl acetate.

Reaction Data Table:

Parameter Conditions Remarks
Solvent Ethanol (20–30%) aqueous solution Facilitates solubility and reaction
Catalyst Sodium carbonate (1.0–2.0 eq) Promotes condensation
Temperature Reflux (~78°C) Reaction rate optimization
Reaction Time 4–8 hours Complete conversion
Yield >85% High efficiency

Direct Amination via Reductive or Oxidative Pathways

Some literature suggests direct amination of the phenyl precursor using reductive amination techniques, employing reagents like ammonia or amines under catalytic conditions, often with metal catalysts (e.g., palladium, copper). However, these methods are less common for this specific compound due to selectivity issues.

Multi-Component Reactions (MCR)

Recent advances utilize multicomponent reactions to streamline synthesis:

  • Reactants:

    • 3,5-Dimethylbenzaldehyde
    • Ethyl glycinate or other amino acid derivatives
    • Formaldehyde or formic acid (for methylation)
    • Catalysts such as acetic acid or Lewis acids
  • Procedure:

    • Mix all reactants in a suitable solvent (ethanol or acetic acid).
    • Heat at 60–80°C for 4–6 hours.
    • Isolate the product by filtration and purification.

This method offers high atom economy and shorter reaction times.

Optimization of Reaction Conditions

Parameter Optimal Range Notes
Solvent Ethanol (20–30%) aqueous solution Balances solubility and reaction kinetics
Base Catalyst Sodium carbonate (1.0–2.0 equivalents) Mild, facilitates condensation
Temperature 60–70°C Ensures efficient reaction without decomposition
Reaction Time 4–6 hours Shorter times with microwave-assisted methods
Purification Recrystallization from ethyl acetate Ensures high purity and yield

Notable Research Findings

  • Reaction Efficiency: Studies indicate that using ethanol-water mixtures with sodium carbonate significantly reduces reaction time and energy consumption while maintaining yields above 98%.
  • Temperature Control: Maintaining temperatures below 70°C prevents side reactions and decomposition, leading to higher purity products.
  • Yield Data: Optimized conditions consistently produce yields exceeding 98%, with melting points around 172–173°C, indicating high purity.

Summary of Advantages

Aspect Benefits
Reaction Time Shortened to 4–6 hours with optimized conditions
Reaction Temperature Lowered to 60–70°C, reducing energy consumption
Yield Greater than 98%
Purity High purity confirmed by melting point and spectral data

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-2-(3,5-dimethylphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-amino-2-(3,5-dimethylphenyl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2-amino-2-(3,5-dimethylphenyl)acetate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 2-amino-2-(3,5-dimethylphenyl)acetate
  • Molecular Formula: Presumed to be C₁₂H₁₇NO₂ (based on analogs).
  • Key Features: Ester (-COOEt), amino (-NH₂), and 3,5-dimethylphenyl groups.
  • Synthesis: Not explicitly detailed in the evidence, but related compounds (e.g., ) use multi-step reactions involving n-BuLi, acetyl chloride, and purification via thin-layer chromatography (TLC).
  • Availability : Discontinued .
Ethyl 2-(3,5-dimethylphenyl)acetate (CAS 105337-18-6)
  • Molecular Formula : C₁₂H₁₆O₂.
  • Molecular Weight : 192.25 g/mol.
  • Key Differences: Lacks the amino group, resulting in lower polarity and higher lipophilicity (LogP: 2.409).
  • Physical Properties : Boiling point 138–139°C at 15 mmHg, density 1.004 g/cm³ .
Ethyl 2-amino-2-(3,5-dichlorophenyl)acetate (CAS 500772-57-6)
  • Molecular Formula: C₁₀H₁₁Cl₂NO₂.
  • Molecular Weight : 248.11 g/mol.
Mthis compound (CID 60796972)
  • Molecular Formula: C₁₁H₁₅NO₃.
  • Key Differences : Methyl ester (-COOMe) instead of ethyl, affecting hydrolysis kinetics and solubility.
  • Safety : Detailed safety protocols include precautions for inhalation, skin contact, and storage .
N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide
  • Molecular Formula: C₁₆H₁₇NO₂.
  • Key Differences : Amide (-CONH-) replaces the ester, reducing hydrolytic reactivity. The 4-hydroxyphenyl group adds hydrogen-bonding capacity .

Spectral and Analytical Data

  • NMR/IR : confirms structures of related compounds using ¹H/¹³C NMR and IR, with characteristic peaks for ester carbonyl (~1700 cm⁻¹) and aromatic protons .
  • Mass Spectrometry: Ethyl 2-(piperazin-1-yl)acetate derivatives show [M+H]⁺ peaks at m/z 498–616 . Mthis compound has a molecular ion at m/z 258.0 (ESI-MS) .

Biological Activity

Ethyl 2-amino-2-(3,5-dimethylphenyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of pain management and cancer treatment. This article discusses its biological activity, mechanisms of action, and relevant case studies based on diverse research findings.

This compound is an amino acid derivative that exhibits structural similarities to various pharmacologically active compounds. Its chemical structure can be represented as follows:

C12H17NO2\text{C}_{12}\text{H}_{17}\text{N}\text{O}_2

This compound features an ethyl ester functional group and an amino group attached to a dimethyl-substituted phenyl ring, which influences its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. It may function as either an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The precise pathways involved depend on the specific application being studied.

Key Mechanisms:

  • Opioid Receptor Modulation : Similar compounds have shown affinity for μ-opioid receptors (MOR) and δ-opioid receptors (DOR), indicating potential analgesic properties.
  • Antiproliferative Activity : Some derivatives exhibit significant antiproliferative effects against cancer cell lines by inhibiting tubulin polymerization, which is crucial for cell division.

Antinociceptive Effects

Research has indicated that compounds structurally related to this compound can produce antinociceptive effects in vivo. In studies using the warm water tail withdrawal assay, certain analogues demonstrated significant increases in withdrawal latencies, suggesting effective pain relief mechanisms.

CompoundDose (mg/kg)Withdrawal Latency (s)
Control-5.0
Compound A18.0
Compound B310.5
Compound C1015.0

Antiproliferative Activity

In vitro studies have shown that some derivatives of this compound exhibit strong antiproliferative activity against various cancer cell lines:

Cell LineIC50 (µM)
HeLa0.45
A5490.38
HT-290.43

These values indicate the concentration required to inhibit cell growth by half, showcasing the compound's potential as an anticancer agent.

Case Studies

  • Pain Management : A study involving a series of derivatives demonstrated that compounds with similar structures provided effective pain relief in animal models with reduced side effects compared to traditional MOR agonists .
  • Cancer Treatment : In a comparative study of various analogues, one compound exhibited superior activity against A549 and HeLa cells compared to established chemotherapeutics, indicating a promising avenue for further research into its use as an anticancer agent .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-amino-2-(3,5-dimethylphenyl)acetate, and how do reaction conditions influence yield?

The compound is synthesized via a Mannich-type reaction or nucleophilic substitution. A common approach involves reacting 3,5-dimethylbenzaldehyde with glycine ethyl ester hydrochloride in the presence of a catalyst (e.g., sodium cyanoborohydride) under controlled pH and temperature. Solvent choice (e.g., methanol or ethanol) and reaction time (12–24 hours) are critical for minimizing side products like Schiff bases or unreacted aldehyde . Yield optimization (typically 60–75%) requires inert atmospheres to prevent oxidation of the amino group.

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm the ethyl ester group (δ ~1.2–1.4 ppm for CH3_3, δ ~4.1–4.3 ppm for CH2_2) and aromatic protons (δ ~6.7–7.1 ppm for 3,5-dimethylphenyl) .
  • Mass Spectrometry : ESI-MS or HRMS validates the molecular ion peak (C12_{12}H17_{17}NO2_2, theoretical m/z 207.13) and fragmentation patterns.
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry .

Q. What are the key stability considerations for storing this compound?

The ethyl ester is hygroscopic and prone to hydrolysis. Storage at −20°C under argon in amber vials is recommended. Stability studies indicate degradation (<5% over 6 months) when protected from light and moisture .

Advanced Research Questions

Q. How can enantiomeric purity be achieved, and what analytical challenges arise during chiral resolution?

Chiral HPLC using amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) separates enantiomers. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer. Challenges include baseline separation due to similar retention times and racemization during prolonged analysis. CD spectroscopy or polarimetry complements HPLC for quantifying enantiomeric excess (>98%) .

Q. What strategies mitigate conflicting data in biological activity assays?

Discrepancies in IC50_{50} values (e.g., enzyme inhibition studies) often stem from assay conditions (pH, ionic strength) or protein conformation states. Orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrates for catalytic activity) and statistical validation (e.g., Grubbs’ test for outliers) improve reproducibility. Molecular docking using AutoDock Vina can reconcile structural-activity mismatches .

Q. How does the 3,5-dimethylphenyl group influence pharmacological activity compared to other aromatic substituents?

The 3,5-dimethyl substitution enhances lipophilicity (logP ~2.8) and π-π stacking with hydrophobic enzyme pockets. Comparative studies with 4-chlorophenyl or 2-methoxyphenyl analogs show 2–3× higher binding affinity to serine proteases (e.g., trypsin-like enzymes), attributed to steric and electronic effects .

Q. What are the limitations of computational models in predicting the compound’s reactivity?

DFT calculations (e.g., B3LYP/6-31G*) often underestimate steric hindrance from the dimethylphenyl group, leading to inaccuracies in transition-state energy for nucleophilic reactions. Hybrid QM/MM models or molecular dynamics simulations improve predictions of regioselectivity in substitution reactions .

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with solution-phase NMR structures?

X-ray structures capture the lowest-energy conformation in the solid state, while NMR reveals dynamic equilibria in solution. For example, the ethyl ester group may adopt a gauche conformation in crystals (observed via SHELX refinement) but rotate freely in solution, averaging NMR signals .

Q. How to resolve discrepancies in reported biological activity across studies?

Variability in cell lines (e.g., HEK293 vs. HeLa), assay endpoints (e.g., viability vs. apoptosis), and compound purity (HPLC >98% vs. crude mixtures) account for contradictions. Meta-analyses using standardized protocols (e.g., NIH Assay Guidance Manual) and independent replication are essential .

Methodological Recommendations

  • Synthetic Optimization : Use design-of-experiment (DoE) approaches to screen catalysts (e.g., ZnCl2_2 vs. Ti(OiPr)4_4) and solvents .
  • Crystallography : Employ high-resolution synchrotron data with SHELXL for accurate anisotropic displacement parameters .
  • Biological Assays : Include positive controls (e.g., known protease inhibitors) and validate via knockout cell lines to confirm target specificity .

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